4-(Fluorosulfonyl)picolinic acid
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Overview
Description
4-(Fluorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4FNO4S It is a derivative of picolinic acid, where a fluorosulfonyl group is attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 4-(Fluorosulfonyl)picolinic acid are zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound works by binding to ZFPs, causing a change in their structures and disrupting zinc binding, thereby inhibiting their function . This interaction with ZFPs is crucial for the compound’s antiviral activity .
Biochemical Pathways
It is known that the compound interferes with the function of zfps, which play a role in various cellular processes
Result of Action
The primary result of this compound’s action is its antiviral activity. It has been shown to be an effective inhibitor of enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This antiviral activity is primarily due to the compound’s ability to inhibit membrane fusion events during viral entry .
Biochemical Analysis
Biochemical Properties
Sulfonyl fluorides, such as 4-(Fluorosulfonyl)picolinic acid, are known to interact with various biomolecules. They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . They are known to modify not only reactive serines but also context-specific threonine, lysine, tyrosine, cysteine, and histidine residues .
Cellular Effects
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral activity, acting primarily by inhibiting membrane fusion events during viral entry . It exhibits promising antiviral activity against SARS-CoV-2 and Influenza A virus in pre-clinical animal models .
Molecular Mechanism
Picolinic acid, a related compound, works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . ZFPs are involved in viral replication and packaging as well as normal cell homeostatic functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluorosulfonyl)picolinic acid typically involves the introduction of a fluorosulfonyl group to the picolinic acid framework. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction generally involves the use of fluorosulfonyl chloride (FSO2Cl) as the fluorosulfonylating agent in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve the catalytic isomerization of tetrafluoroethane-β-sultone, which is obtained by the reaction of tetrafluoroethylene (TFE) with sulfur trioxide (SO3). This method has been optimized to ensure high yields and safety during large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Fluorosulfonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while coupling reactions can produce complex organic frameworks.
Scientific Research Applications
4-(Fluorosulfonyl)picolinic acid has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Chemical Biology: The compound serves as a probe for studying enzyme binding sites and protein functions due to its electrophilic nature.
Drug Discovery: It is explored for its potential in drug discovery, particularly in the development of enzyme inhibitors and other therapeutic agents.
Materials Science: The compound is used in the development of new materials with unique properties, such as high stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position. It is known for its role in human nutrition as vitamin B3.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position, used in the synthesis of pharmaceuticals.
Uniqueness
4-(Fluorosulfonyl)picolinic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct electrophilic properties. This makes it particularly useful in chemical biology and materials science for probing enzyme functions and developing new materials .
Properties
IUPAC Name |
4-fluorosulfonylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRNNCLOIFCTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2219379-63-0 |
Source
|
Record name | 4-(fluorosulfonyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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